molecular formula C14H14N4O B1239082 4-amino-N-(4-carbamimidoylphenyl)benzamide CAS No. 53032-85-2

4-amino-N-(4-carbamimidoylphenyl)benzamide

Cat. No.: B1239082
CAS No.: 53032-85-2
M. Wt: 254.29 g/mol
InChI Key: JPMXYIGKVGRAQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Aminobenzoic acid 4’-amidinoanilide: is an organic compound that features both amino and amidino functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of 4-aminobenzoic acid 4’-amidinoanilide typically involves large-scale synthesis using the aforementioned methods, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Introduction of various substituents such as halogens or nitro groups at specific positions on the benzene ring.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

    4-Aminobenzoic acid (PABA): Shares the amino and carboxyl functional groups but lacks the amidino group.

    4-Nitrobenzoic acid: Contains a nitro group instead of an amino group.

    Benzoic acid: Lacks both the amino and amidino groups, having only a carboxyl group.

Uniqueness: Its ability to act as an intermediate in folate synthesis and its use as a UV-blocking agent highlight its versatility and importance in scientific research and industrial applications .

Properties

CAS No.

53032-85-2

Molecular Formula

C14H14N4O

Molecular Weight

254.29 g/mol

IUPAC Name

4-amino-N-(4-carbamimidoylphenyl)benzamide

InChI

InChI=1S/C14H14N4O/c15-11-5-1-10(2-6-11)14(19)18-12-7-3-9(4-8-12)13(16)17/h1-8H,15H2,(H3,16,17)(H,18,19)

InChI Key

JPMXYIGKVGRAQM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(=N)N)N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(=N)N)N

Key on ui other cas no.

53032-85-2

Synonyms

4-aminobenzoic acid 4'-amidinoanilide

Origin of Product

United States

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